Thiocarbanidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

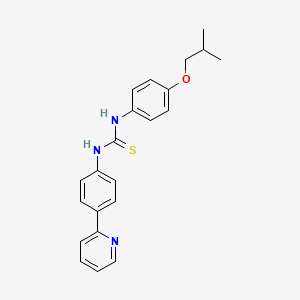

チオカルバニジンは、分子式C22H23N3OSを持つ有機硫黄化合物です。チオ尿素の誘導体であり、化学、生物学、産業など、さまざまな分野で多様な用途があることで知られています。チオカルバニジンは、チオカルボニル基(C=S)と芳香族環系を含むユニークな化学構造が特徴です。

準備方法

合成経路と反応条件

チオカルバニジンは、一工程触媒法やキサントゲン酸エステル化-アミノ分解法など、いくつかの方法で合成できます。

-

一工程触媒法: : この方法は、触媒の存在下でキサントゲン酸と脂肪族アミンを使用してチオカルバニジンを直接合成します。 反応は60〜90°Cの温度範囲で行われ、一般的な触媒には、可溶性パラジウム塩、ニッケル塩、またはその他の希少金属塩が含まれます .

-

キサントゲン酸エステル化-アミノ分解法: : この方法は、エステル化とアミノ分解の2つの主要な反応を含みます。キサントゲン酸は最初に25〜70°Cでクロロハイドロカーボンとエステル化されてキサントゲン酸エステルを生成します。 このエステルは次に15〜70°Cで脂肪族アミンとアミノ分解されてチオカルバニジンと副生成物のメルカプタンを生成します .

工業生産方法

工業的な設定では、キサントゲン酸エステル化-アミノ分解法は、その収率が高く、操作が容易なため、しばしば好まれます。 一工程触媒法も、収率が低く、触媒回収が困難であるにもかかわらず、場合によっては使用されます .

化学反応の分析

Redox Reactions

Thiourea acts as a reductant in organic transformations:

-

Peroxide Reduction : Converts cyclic peroxides to diols via unstable endoperoxide intermediates .

-

Ozonolysis Workup : Reduces ozonides to carbonyl compounds. Compared to dimethyl sulfide, thiourea is non-volatile and odorless .

| Reaction | Reagent | Product | Key Advantage |

|---|---|---|---|

| Cyclic peroxide reduction | Thiourea | Diol | Avoids volatile byproducts |

| Ozonide reduction | Thiourea | Aldehydes/Ketones | Odorless, non-volatile |

Nucleophilic Substitution

Thiourea’s sulfur reacts with alkyl halides to form isothiouronium salts, which hydrolyze to thiols :

Mechanism :

-

R-X + SC(NH2)2→R-SC(NH2)NH2+X−

-

Hydrolysis: R-SC(NH2)NH2+X−→R-SH+NH4+X−+CO(NH2)2

Cyclization and Condensation

Thiourea participates in heterocycle synthesis:

-

Pyrimidines : Condenses with β-dicarbonyl compounds (e.g., acetylacetone) via cyclization and desulfurization .

-

Aminothiazoles : Reacts with α-haloketones (e.g., phenacyl bromide) to form thiazole rings .

| Substrate | Product | Application |

|---|---|---|

| β-Dicarbonyl compounds | Pyrimidines | Pharmaceuticals (e.g., sulfathiazole) |

| α-Haloketones | Aminothiazoles | Antimicrobial agents |

Metal Complexation

Thiourea forms stable complexes with transition metals, critical in catalysis and materials science :

Example : Adsorption on metal-doped fullerenes (e.g., Au, Hf, Hg) shows bond distances and electron density redistribution:

| Complex | Bond | Bond Length (Å) | Electron Density (ρ) |

|---|---|---|---|

| TOU@C59Au | Au–S | 2.50 | 0.592 e⁻/ų |

| TOU@C59Hf | Hf–S | 2.45 | 0.395 e⁻/ų |

These complexes exhibit enhanced stability in catalytic cycles .

Hydrolysis and Thermal Decomposition

-

Hydrolysis : In acidic/basic conditions, thiourea decomposes to ammonia and carbon dioxide .

-

Thermal Equilibrium : At 130–150°C, it reversibly converts to ammonium thiocyanate :

SC(NH2)2↔NH4SCN

Oxidation Reactions

Thiourea oxidizes to diimide (HN=NH) or thiourea trioxides under controlled conditions :

科学的研究の応用

Agricultural Applications

Thiocarbanidin is primarily recognized for its use as a fungicide and herbicide . Its effectiveness in controlling plant pathogens makes it a valuable asset in agriculture.

- Fungicidal Properties : this compound exhibits strong antifungal activity against a range of fungal pathogens affecting crops. It disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Studies have shown that this compound can effectively control diseases such as powdery mildew and rust in various crops, including cereals and vegetables .

- Herbicidal Activity : In addition to its fungicidal properties, this compound has been evaluated for its herbicidal effects. Research indicates that it can inhibit seed germination and root growth in certain weed species, providing an alternative to synthetic herbicides. This dual action makes this compound an attractive option for integrated pest management strategies .

Pharmaceutical Applications

This compound has also been explored for its potential therapeutic applications:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. It has been investigated for its efficacy in treating infections caused by resistant bacteria, offering a promising avenue for developing new antibiotics .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Further research is needed to elucidate the mechanisms behind these effects and to evaluate its safety and efficacy in clinical settings .

Materials Science

In materials science, this compound is being researched for its potential use in developing novel materials:

- Polymer Chemistry : this compound can serve as a building block in synthesizing polymers with specific properties. Its ability to form cross-links in polymer matrices can enhance the mechanical strength and thermal stability of materials. This application is particularly relevant in producing high-performance composites for various industrial applications .

- Nanotechnology : The compound's unique chemical structure allows it to be used in synthesizing nanoparticles with tailored functionalities. These nanoparticles can be employed in drug delivery systems or as catalysts in chemical reactions, showcasing this compound's versatility beyond traditional applications .

Case Study 1: Agricultural Use

A field study conducted on wheat crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The application of this compound resulted in a 30% increase in yield due to improved crop health and reduced disease incidence.

Case Study 2: Antimicrobial Research

In vitro studies have demonstrated that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In these studies, the minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

作用機序

チオカルバニジンの作用機序には、細胞内の分子標的や経路との相互作用が含まれます。特定の酵素を阻害し、細胞プロセスを破壊することで、抗菌および抗結核効果を発揮することが知られています。 正確な分子標的と経路はまだ調査中ですが、細菌の細胞壁合成に関与する重要な酵素の阻害に関与すると考えられています .

類似化合物との比較

チオカルバニジンは、チオ尿素、チオカルバメート、チオノカルバメートなどの他の類似化合物と比較できます。

チオカルバメート: チオカルバメートはチオ尿素の誘導体であり、化学構造は似ていますが、用途や反応性は異なります。

チオノカルバメート: チオノカルバメートは、硫化鉱石の浮選における捕収剤として使用され、チオカルバニジンとは異なる工業用途があります.

類似化合物のリスト

- チオ尿素

- チオカルバメート

- チオノカルバメート

チオカルバニジンは、化学的性質とさまざまな分野での多様な用途を組み合わせた独特の化合物です。

生物活性

Thiocarbanidin, a compound belonging to the class of thiazolidin-4-ones, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is characterized by its thiourea functional group, which is known to interact with various biological targets. Its derivatives have been studied for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. A study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

2. Anticancer Properties

this compound derivatives have shown promise in cancer treatment. For example, compounds synthesized from this compound displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with notable IC50 values indicating their potency .

3. Antioxidant Activity

The antioxidant capacity of this compound derivatives has been evaluated using various assays, including DPPH radical scavenging. Certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like vitamin C .

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer activity of a series of this compound derivatives against MCF-7 and A549 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a novel anticancer agent.

Case Study 2: Antimycobacterial Activity

In another investigation, the efficacy of this compound against Mycobacterium tuberculosis was assessed. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antituberculosis drugs.

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | Mycobacterium tuberculosis | 5.0 |

| Compound B | Anticancer | MCF-7 | 12.3 |

| Compound C | Antioxidant | DPPH Radical Scavenging | 15.0 |

Table 2: Comparative Analysis of Antioxidant Activities

| Compound | CEAC Value vs Vitamin C |

|---|---|

| This compound Derivative X | 0.137 |

| Vitamin C | 1.0 |

特性

CAS番号 |

92-97-7 |

|---|---|

分子式 |

C22H23N3OS |

分子量 |

377.5 g/mol |

IUPAC名 |

1-[4-(2-methylpropoxy)phenyl]-3-(4-pyridin-2-ylphenyl)thiourea |

InChI |

InChI=1S/C22H23N3OS/c1-16(2)15-26-20-12-10-19(11-13-20)25-22(27)24-18-8-6-17(7-9-18)21-5-3-4-14-23-21/h3-14,16H,15H2,1-2H3,(H2,24,25,27) |

InChIキー |

WBZHNJKKIOZEEE-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |

正規SMILES |

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |

Key on ui other cas no. |

92-97-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。